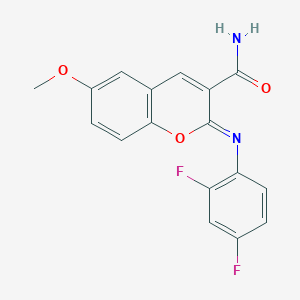

![molecular formula C14H13N5O3 B2491608 2-甲氧基-N-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰胺 CAS No. 899945-87-0](/img/structure/B2491608.png)

2-甲氧基-N-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of pyrazolo[3,4-d]pyrimidin derivatives involves multistep processes, including the attachment of different aryloxy groups to the pyrimidine ring and the utilization of key intermediates like methyl 3-methoxy-5-methylbenzoate. These processes have been explored for the purpose of finding new anticancer agents, showcasing the complexity and versatility in the synthesis of such compounds (Al-Sanea et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin derivatives is characterized by its complex nitrogen-containing heterocycles. Studies involving quantum mechanical calculations on related compounds have explored physicochemical parameters and advanced electronic structure parameters, providing insights into the molecular electrostatic potentials and the energy gap between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity (Shukla & Yadava, 2020).

Chemical Reactions and Properties

Research on pyrazolo[3,4-d]pyrimidin derivatives has shown a range of chemical reactivity, including the formation of Schiff bases, and the construction of nitrogen heterocyclic compounds through reactions with various bifunctional nucleophiles. These studies highlight the compound's utility as a building block for synthesizing a diverse array of heterocyclic compounds (Farouk et al., 2021).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. Research on similar compounds has detailed their solid-state structure through single-crystal X-ray crystallography, revealing various hydrogen bonding interactions that contribute to their supramolecular architectures (Chkirate et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are vital for understanding the compound's behavior in biological systems. Studies have shown that pyrazolo[3,4-d]pyrimidin derivatives can exhibit significant antioxidant activity, demonstrating their potential utility beyond medicinal applications (Chkirate et al., 2019).

科学研究应用

抗癌应用

一项研究专注于设计、合成和体外细胞毒活性的研究,针对某些2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑-1-基]乙酰胺衍生物,包括与2-甲氧基-N-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰胺相关的化合物。这些化合物被合成并针对60种癌细胞系进行了抗癌活性测试,其中一种化合物对八种癌细胞系显示出明显的抑制癌细胞生长的作用,突显了它们作为抗癌药物的潜力 (Al-Sanea et al., 2020)。

成像应用

另一项研究探讨了[18F]PBR111的放射合成,这是一种选择性放射配体,用于通过PET成像转运蛋白(18 kDa),基于一系列2-苯基吡唑并[1,5-a]嘧啶乙酰胺。该研究强调了这类化合物在开发用于体内成像神经炎症过程中涉及的蛋白质的工具方面的实用性,有助于诊断和研究神经系统疾病 (Dollé et al., 2008)。

抗癫痫应用

一项关于一种新型抗癫痫药物Epimidin的研究,与化学类别2-甲氧基-N-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰胺相关,涉及开发和验证用于测定相关物质的HPLC方法。这突显了该化合物在开发新型抗癫痫药物并确保其纯度和质量方面的重要性 (Severina et al., 2021)。

杂环化合物的药理评价

一项研究评估了1,3,4-噁二唑和吡唑新型衍生物的计算和药理潜力,用于毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用。与2-甲氧基-N-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰胺相关的化合物在各种试验中显示出结合和中等抑制效果,表明它们在多种治疗应用中的潜力 (Faheem, 2018)。

作用机制

Target of Action

The compound, 2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, is a derivative of the 1H-Pyrazolo[3,4-b]pyridine class . This class of compounds has been found to have significant interest in the medicinal chemistry community as they are often used in the development of kinase inhibitors to treat a range of diseases, including cancer . The primary targets of these compounds are often kinases, such as CDK2 , which play a crucial role in cell cycle regulation .

Mode of Action

The compound interacts with its kinase targets by mimicking the adenine ring of ATP, allowing the molecules to bind to the hinge region in kinase active sites . This interaction can inhibit the activity of the kinase, preventing the phosphorylation of downstream targets and disrupting the signaling pathways that drive disease progression .

Biochemical Pathways

The inhibition of kinases like CDK2 can affect multiple oncogenic pathways. For instance, the mTOR signaling pathway, which is often dysregulated in cancer, can be impacted . Prior to the development of mTOR inhibitors, only rapalogs were known to inhibit the mTOR pathway by selectively inhibiting mTORC1. This results in a reduction of their anticancer efficacy due to compensatory activation of the mtorc2 complex .

Result of Action

The molecular and cellular effects of the compound’s action would be the inhibition of the targeted kinases and the subsequent disruption of the associated signaling pathways . This could lead to a halt in cell cycle progression, inducing cell death, and potentially leading to a reduction in tumor growth .

未来方向

属性

IUPAC Name |

2-methoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-22-8-12(20)17-18-9-15-13-11(14(18)21)7-16-19(13)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZPPGBADWZSQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dimethyl-4-[2-(phenylsulfonyl)acetyl]phenyl N,N-dimethylcarbamate](/img/structure/B2491526.png)

![2-[[4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2491527.png)

![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/no-structure.png)

![[3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-(4-fluorophenyl)methanone](/img/structure/B2491529.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2491532.png)

![1-(1,3-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B2491533.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2491535.png)

![N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491538.png)

![2-[(3-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2491542.png)

![N-[(5-Methyl-1-propan-2-ylpyrazol-4-yl)methyl]-N-[1-(2-methylpropyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2491543.png)